molecular formula C18H10O2 B1628003 Benzo[c]phenanthrene-5,6-dione CAS No. 734-41-8

Benzo[c]phenanthrene-5,6-dione

Cat. No.: B1628003
CAS No.: 734-41-8
M. Wt: 258.3 g/mol
InChI Key: SDWJHGCUGWNTLP-UHFFFAOYSA-N
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Description

Benzo[c]phenanthrene-5,6-dione is a polycyclic aromatic hydrocarbon with the chemical formula C18H10O2 It is a derivative of benzo[c]phenanthrene, characterized by the presence of two ketone groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-5,6-dione typically involves the oxidation of benzo[c]phenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to the diketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex polycyclic aromatic compounds.

    Reduction: The diketone groups can be reduced to form the corresponding diols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Formation of more oxidized polycyclic aromatic compounds.

    Reduction: Formation of benzo[c]phenanthrene-5,6-diol.

    Substitution: Formation of substituted benzo[c]phenanthrene derivatives.

Scientific Research Applications

Benzo[c]phenanthrene-5,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules, particularly DNA, due to its planar structure which allows intercalation.

    Medicine: Investigated for its potential anticancer properties, as it can form DNA adducts that may inhibit cancer cell proliferation.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of benzo[c]phenanthrene-5,6-dione primarily involves its ability to intercalate into DNA. This intercalation can disrupt the normal function of DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to cell death or inhibition of cell proliferation. The compound’s planar structure and electron-deficient diketone groups facilitate its interaction with nucleophilic sites on DNA.

Comparison with Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.

    Phenanthrenequinone: A similar diketone compound with a different arrangement of aromatic rings.

    Anthraquinone: A related compound with a similar diketone structure but different ring system.

Uniqueness: Benzo[c]phenanthrene-5,6-dione is unique due to its specific arrangement of aromatic rings and the position of its diketone groups This structure imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons

Properties

IUPAC Name

benzo[c]phenanthrene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18(17)20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJHGCUGWNTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574130
Record name Benzo[c]phenanthrene-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734-41-8
Record name Benzo[c]phenanthrene-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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